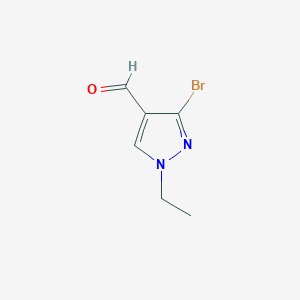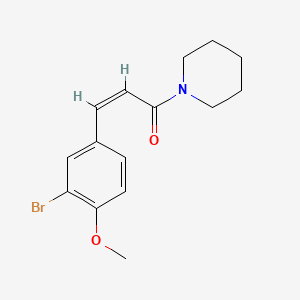![molecular formula C20H19N5O3S B10908838 (9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether](/img/structure/B10908838.png)
(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure combining benzothiophene, triazole, and pyrimidine rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether typically involves multi-step synthetic routes. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Key reagents often include ethyl halides, thiophene derivatives, and various nitrogen-containing compounds. Reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like methanol, ethanol, and acetonitrile. Reaction conditions vary but typically involve controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their biological activity and use in pharmaceuticals.
Triazole compounds: Widely studied for their antimicrobial and anticancer properties.
Pyrimidine analogs: Commonly used in antiviral and anticancer therapies.
Uniqueness
What sets (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether apart is its unique combination of these three heterocyclic systems, which may confer enhanced biological activity and specificity compared to its individual components .
This compound’s multifaceted nature makes it a valuable subject for ongoing research and development across various scientific disciplines
Properties
Molecular Formula |
C20H19N5O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
13-ethyl-4-[(4-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H19N5O3S/c1-2-12-3-8-15-16(9-12)29-20-18(15)19-22-17(23-24(19)11-21-20)10-28-14-6-4-13(5-7-14)25(26)27/h4-7,11-12H,2-3,8-10H2,1H3 |
InChI Key |
XFNPRKNGNHOBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908757.png)
![tert-butyl N-[4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10908766.png)
![N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10908773.png)

![2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10908775.png)

![ethyl (2E)-(2-{3-[(2-chlorophenyl)carbamoyl]phenyl}hydrazinylidene)(cyano)ethanoate](/img/structure/B10908784.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide](/img/structure/B10908787.png)
![2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide](/img/structure/B10908791.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10908803.png)

![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B10908817.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10908820.png)

